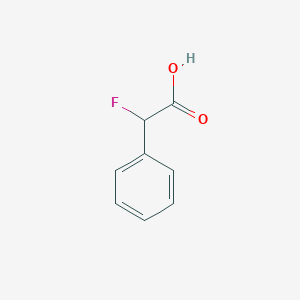

alpha-Fluorophenylacetic acid

Overview

Description

Alpha-Fluorophenylacetic acid (α-FPA) is a synthetic acid with a wide range of applications in the laboratory and in scientific research. It is a versatile and powerful compound that has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. α-FPA is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other chemicals. It is also used in the production of fluorinated polymers, as well as in the synthesis of other fluorinated compounds.

Scientific Research Applications

Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Alpha-Fluorophenylacetic acids have been efficiently synthesized through electrochemical carboxylation of α,α-difluorotoluene derivatives, leading to their application in the synthesis of α-fluorinated NSAIDs (Yamauchi et al., 2008).

Fluorescent Amino Acids in Chemical Biology : Fluorescent amino acids, which can be derivatives of alpha-Fluorophenylacetic acid, are crucial for creating fluorescent macromolecules like peptides and proteins. These derivatives have applications in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

Biosynthetic Incorporation into Proteins : this compound derivatives can be genetically encoded into proteins to study protein structure, dynamics, and interactions in vitro and in vivo, as exemplified by dansylalanine, an environmentally sensitive fluorophore (Summerer et al., 2006).

Inhibitors in Enzymology : Alpha-Fluoromethyl amino acids, related to this compound, act as enzyme-activated irreversible inhibitors of amino acid decarboxylases, with applications in studying enzymes like tryptophan hydroxylase and aromatic L-amino acid decarboxylase (Zembower et al., 1993).

NMR Studies in Biochemistry : this compound derivatives have been used in fluorine NMR studies of proteins like hemoglobin to understand protein structure and dynamics (Gerig et al., 1983).

Antitumor Drugs : Platinum-based antitumor drugs containing this compound derivatives have been synthesized, demonstrating potential biological activity and a mechanism of action distinct from traditional drugs like cisplatin (Margiotta et al., 2005).

Cell-Free Translation Systems : In protein research, non-natural amino acids like this compound derivatives have been incorporated into proteins using cell-free translation systems, enabling dual labeling with fluorophores and biotin for biochemical studies (Egusa et al., 2010).

Conformational Studies in Organic Chemistry : The conformational preferences of alpha-cyano-alpha-fluorophenylacetic acid esters have been investigated using theoretical methods like DFT and MP2 calculations, contributing to our understanding of molecular interactions and stability (Sahnoun et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that fluorinated compounds are widely used in various fields, including molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and enhance their performance .

Mode of Action

The mode of action of 2-fluoro-2-phenylacetic acid involves enzymatic synthesis. Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems play a role in the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Biochemical Pathways

In the enzymatic synthesis process, 500 mM (RS)-2-fluoro-2-phenylacetic acid derivatives are transformed to corresponding R-isomers and ®-2-hydroxy-2-phenylacetic acid derivatives by FAcD . This transformation indicates that the compound may be involved in the metabolic pathways of these derivatives.

Pharmacokinetics

It’s known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, the compound doped with fluorine is endowed with stronger activity and stability, longer half-life, and better bioabsorbability .

Result of Action

The result of the action of 2-fluoro-2-phenylacetic acid is the synthesis of high-performance fluorinated compounds . These compounds have applications in various fields, including pharmaceutical intermediates, cancer treatment, antiviral agents, photovoltaics, diagnostic probes, and bioinspired materials .

Action Environment

The action of 2-fluoro-2-phenylacetic acid can be influenced by environmental factors. For instance, the enzyme pocket can accept a larger substrate than the natural substrate fluoroacetic acid, and this non-natural compound is more reactive than fluoroacetic acid . This suggests that the compound’s action, efficacy, and stability can be influenced by the size and reactivity of the substrate in the enzyme pocket.

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-phenylacetic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the enzyme pocket can accept a larger substrate than the natural substrate fluoroacetic acid, and that this non-natural compound is more reactive than fluoroacetic acid .

Cellular Effects

It is known that fluorinated compounds are widely used in a variety of applications, ranging from pharmaceuticals to pesticides and advanced materials .

Molecular Mechanism

The molecular mechanism of 2-Fluoro-2-phenylacetic acid involves the formation of the C-F bond by fluorinase, which is the most effective and promising method . The structure and catalytic mechanism of fluorinase are key to understanding the biochemistry of fluorinated compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Fluoro-2-phenylacetic acid derivatives were transformed to corresponding R-isomers and ®-2-hydroxy-2-phenylacetic acid derivatives by FAcD (Conversion = 50%, Yields of R-fluorocarboxylic acids = 58–97%, ee > 97%) .

Metabolic Pathways

2-Fluoro-2-phenylacetic acid is involved in the bacterial phenylacetic acid (PAA) pathway, which mainly contains 12 enzymes and a transcriptional regulator . This pathway is involved in biofilm formation and antimicrobial activity .

Transport and Distribution

It is known that fluorinated compounds are distributed in plants and microorganisms .

properties

IUPAC Name |

2-fluoro-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPPNMLQNZHDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901720 | |

| Record name | NoName_860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1578-63-8 | |

| Record name | α-Fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1578-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

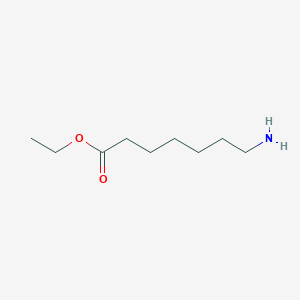

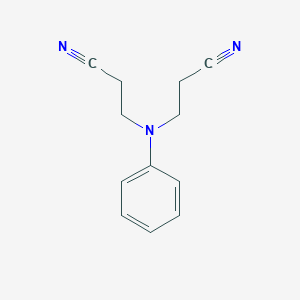

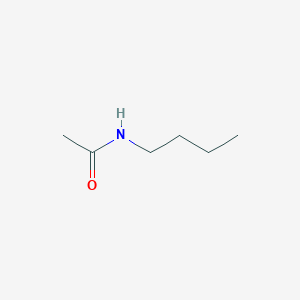

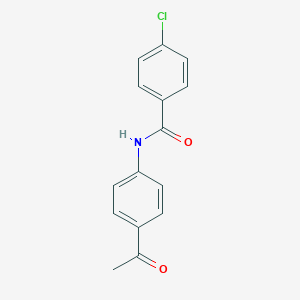

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)

![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)